Methyl 4-(3-allylureido)benzoate
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Overview
Description
Methyl 4-(3-allylureido)benzoate is an organic compound belonging to the ester family It features a benzene ring substituted with a methyl ester group and a 3-allylureido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-allylureido)benzoate typically involves the esterification of 4-(3-allylureido)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-allylureido)benzoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for the oxidation of the allyl group.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of epoxides or alcohols from the allyl group.
Reduction: Formation of alcohols from the ester group.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
Methyl 4-(3-allylureido)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-allylureido)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-(3-allylureido)benzoic acid, which can then interact with enzymes or receptors in biological systems. The allyl group may also participate in covalent bonding with target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Similar ester structure but lacks the allylureido group.
Ethyl 4-(3-allylureido)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-(3-allylureido)benzoic acid: The acid form of the compound without the ester group.
Uniqueness
Methyl 4-(3-allylureido)benzoate is unique due to the presence of both the ester and allylureido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 4-(prop-2-enylcarbamoylamino)benzoate |
InChI |
InChI=1S/C12H14N2O3/c1-3-8-13-12(16)14-10-6-4-9(5-7-10)11(15)17-2/h3-7H,1,8H2,2H3,(H2,13,14,16) |
InChI Key |
XSTTZQUTBHDCEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NCC=C |
Origin of Product |
United States |
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